3-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid
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Overview
Description
3-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZOIC ACID is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZOIC ACID typically involves the formation of the oxadiazole ring followed by the attachment of the benzoic acid moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic medium
Reduction: LiAlH4, NaBH4, anhydrous conditions
Substitution: HNO3, Cl2, Br2, appropriate solvents (e.g., acetic acid, chloroform)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The oxadiazole ring is known to interact with various biomolecules, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with similar chemical properties but different biological activities.
1,3,4-Oxadiazole: Known for its use in medicinal chemistry and materials science.
1,2,5-Oxadiazole: Less common but still of interest for its unique chemical reactivity.
Uniqueness
3-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]BENZOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoic acid |
InChI |
InChI=1S/C19H17N3O4/c23-16(20-15-9-4-8-14(12-15)19(24)25)10-5-11-17-21-18(22-26-17)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,23)(H,24,25) |
InChI Key |
XMEVHFOYUKAMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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